1,6,7-Naphthalenetriol, 8-(iminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) is a chemical compound that belongs to the class of naphthalenetriols This compound is characterized by the presence of three hydroxyl groups attached to the naphthalene ring and an iminomethyl group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) typically involves the following steps:
Nitration: The naphthalene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydroxylation: The amino groups are then hydroxylated to form hydroxyl groups.
Iminomethylation: Finally, the iminomethyl group is introduced at the 8th position through a reaction with formaldehyde and an amine source.
Industrial Production Methods: Industrial production of 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the iminomethyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1,6,7-Naphthalenetriol
- 1,6,7-Naphthalenetriol,8-(aminomethyl)
- 1,6,7-Naphthalenetriol,8-(formyl)
Comparison: 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) is unique due to the presence of the iminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iminomethyl group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H9NO3 |
---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
8-methanimidoylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C11H9NO3/c12-5-7-10-6(2-1-3-8(10)13)4-9(14)11(7)15/h1-5,12-15H |
InChI-Schlüssel |
OEKQUPZCJVJXHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)O)C=N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.